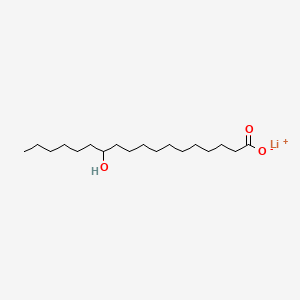

Lithium 12-hydroxystearate

Description

Historical Context and Evolution of Research on Metal Hydroxystearates

The use of metal soaps as thickening agents in greases dates back to the 1940s. stle.org Simple lithium soap greases, first patented by Clarence E. Earle in 1942, demonstrated superior water resistance compared to sodium-based greases and better high-temperature performance than calcium-based greases. stle.orgidemitsu-ilm.com.my These early lithium greases were typically based on lithium stearate (B1226849). nlgi.orgissuu.com

A significant advancement came with the introduction of lithium 12-hydroxystearate. In 1946, Harold M. Fraser filed a patent for greases using this compound as a thickener, claiming improvements such as better batch-to-batch consistency and enhanced shear stability compared to lithium stearate-thickened greases. nlgi.orgissuu.com The presence of a hydroxyl group on the fatty acid chain in 12-hydroxystearates generally results in higher melting points and increased solubility in polar solvents compared to their non-hydroxylated counterparts. baerlocher.com This key difference paved the way for the widespread adoption of Li-12HSA in high-performance lubricants. wikipedia.org The evolution continued with the development of lithium complex greases, which offered even higher dropping points and greater shear resistance, though they require a higher percentage of thickener. stle.orgidemitsu-ilm.com.my

Significance of this compound as a Supramolecular Thickener and Organogelator

The effectiveness of this compound as a thickener lies in its ability to form a three-dimensional network of fibers, micelles, or other aggregates within a liquid lubricant. asme.org This network entraps the base oil, giving the grease its semi-solid consistency. asme.org This process is a prime example of supramolecular chemistry, where non-covalent interactions between molecules lead to the formation of complex, ordered structures.

The formation of these self-assembled fibrillar networks is crucial to the gelation process. researchgate.net The hydroxyl group in the Li-12HSA molecule plays a critical role in this, promoting the formation of hydrogen bonds between the soap fibers. mdpi.com These hydrogen bonds, along with van der Waals forces, are the primary interactions responsible for the stability of the thickener network. tandfonline.com Molecular dynamics simulations have shown that the lithium salt of 12-hydroxystearic acid forms efficiently packed aggregates with a high frequency of hydroxyl hydrogen bonding, which explains its high melting temperature and water resistance. acs.orgnih.gov This ability to form stable gels in organic solvents makes Li-12HSA an effective organogelator, a property valuable in various formulations beyond lubricants, including cosmetics and pharmaceuticals. cymitquimica.commedchemexpress.com

Current Research Landscape and Knowledge Gaps in this compound Science

Current research on this compound is vibrant and multifaceted, driven by the increasing demand for high-performance and sustainable materials. datainsightsmarket.com A significant area of focus is on improving the performance characteristics of Li-12HSA-based systems, such as their rheological properties and thermal stability. asme.orgdatainsightsmarket.com Researchers are exploring the effects of different base oils, additives, and manufacturing processes on the final properties of the grease. asme.orgmdpi.com For instance, studies have shown that the viscosity of the base oil can significantly impact the mechanical properties of the grease. asme.org

Despite decades of research, knowledge gaps remain. A complete structural rationale for the rheological properties of 12-hydroxystearate salts is still being developed. nih.gov The precise mechanisms of grease degradation, both mechanical and chemical, are areas of active investigation. taylorandfrancis.com While it is known that mechanical shear can break down the thickener network, the energy required for this process is orders of magnitude smaller than the total energy applied, making it difficult to measure directly. tandfonline.com Furthermore, the global demand for lithium, driven in part by the battery market, has created a need to better understand the entire lifecycle of lithium-based products, including Li-12HSA, and to develop more sustainable practices. nih.gov

Multidisciplinary Research Approaches to this compound Systems

The complexity of this compound systems necessitates a multidisciplinary research approach. Chemists synthesize and characterize new formulations, while physicists and engineers study their rheological and tribological properties. asme.orggoogle.com Advanced analytical techniques are crucial for understanding the structure and behavior of these materials at different length scales.

Quantum mechanical calculations and molecular dynamics simulations are being used to probe the aggregate structures of 12-hydroxystearate salts at the molecular level. nih.gov These computational methods help to explain experimental observations, such as the superior performance of lithium-based greases. acs.orgnih.gov Rheological methods, including oscillatory shear and microrheology, provide insights into the bulk and local viscoelastic properties of the grease. asme.orgmdpi.com Spectroscopic techniques like Fourier Transform Infrared (FTIR) spectroscopy are employed to study the physicochemical interactions within the thickener network. researchgate.net This combination of experimental and computational approaches from various scientific disciplines is essential for advancing the science and technology of this compound.

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₈H₃₅LiO₃ | wikipedia.org |

| Molar Mass | 306.42 g·mol⁻¹ | wikipedia.org |

| Appearance | White solid/powder | wikipedia.orgbiosynthetic.com |

| Melting Point | > 200 °C (392 °F; 473 K) | wikipedia.org |

| CAS Number | 7620-77-1 | chemos.de |

Comparison of Lithium Grease and Lithium Complex Grease

| Property | Lithium Grease | Lithium Complex Grease | Source |

| Thickener | Simple lithium soap (e.g., this compound) | Lithium soap plus a complexing agent | idemitsu-ilm.com.my |

| Dropping Point | Lower | Higher | idemitsu-ilm.com.my |

| High-Temperature Performance | Good | Better | stle.orgidemitsu-ilm.com.my |

| Shear Resistance | Good | Stronger | idemitsu-ilm.com.my |

| Water Resistance | Good | Good | idemitsu-ilm.com.my |

| Thickener Content for NLGI #2 | ~5-8% | >10% | stle.org |

Structure

2D Structure

Properties

CAS No. |

7620-77-1 |

|---|---|

Molecular Formula |

C18H36LiO3 |

Molecular Weight |

307.4 g/mol |

IUPAC Name |

lithium;12-hydroxyoctadecanoate |

InChI |

InChI=1S/C18H36O3.Li/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h17,19H,2-16H2,1H3,(H,20,21); |

InChI Key |

FNMGNZIEIFTAPZ-UHFFFAOYSA-N |

SMILES |

[Li+].CCCCCCC(CCCCCCCCCCC(=O)[O-])O |

Canonical SMILES |

[Li].CCCCCCC(CCCCCCCCCCC(=O)O)O |

Other CAS No. |

7620-77-1 |

physical_description |

Liquid; OtherSolid; WetSolid, Liquid |

Origin of Product |

United States |

Synthetic Methodologies and Process Engineering for Lithium 12 Hydroxystearate Production

Saponification Reactions and Mechanistic Pathways

The fundamental chemistry behind the production of lithium 12-hydroxystearate is a saponification reaction. This process typically involves the neutralization of 12-hydroxystearic acid with lithium hydroxide (B78521). stle.org The reaction is carried out in a base oil, which will become the lubricating fluid in the final grease formulation. nlgi.org

The mechanism of this base hydrolysis involves the hydroxide anion from the lithium hydroxide attacking the carbonyl group of the 12-hydroxystearic acid. This forms an orthoester intermediate, which then expels a water molecule to form the lithium carboxylate, or soap. wikipedia.org

In-situ Synthesis Processes and Parameters

In-situ synthesis is a common method for producing this compound, where the saponification reaction occurs directly within a portion of the base oil. asme.org This process typically begins by dissolving 12-hydroxystearic acid in the heated base oil. nlgi-india.org An aqueous slurry of lithium hydroxide monohydrate is then introduced to the mixture. asme.org

The reaction is generally carried out at temperatures between 85°C and 100°C for about an hour to ensure complete neutralization. asme.orgstle.org Following the saponification, the mixture is heated to a higher temperature, often around 200°C, to remove the water of reaction and any excess water from the lithium hydroxide slurry. stle.org This dehydration step is critical for the final properties of the grease.

A typical in-situ process for a simple lithium grease is as follows:

The initial portion of base oil (40-60% of the total) is heated in an open kettle. olezol.com

12-hydroxystearic acid is added and allowed to melt at a temperature of 80-84°C. olezol.com

A slurry of lithium hydroxide monohydrate is then added over a period of 20-30 minutes at 88-90°C. olezol.com

The mixture is held at this temperature for about 15 minutes to allow the reaction to proceed. olezol.com

The temperature is then ramped up to 195-200°C to dehydrate the system. olezol.com

Dispersions of anhydrous micronized lithium hydroxide in oil can also be utilized to improve the manufacturing process. issuu.com

Pre-fabricated Soap Methods

An alternative to in-situ synthesis is the use of pre-fabricated this compound soap. issuu.comaidic.it In this method, the lithium soap is produced separately as a dry powder and then added to the base oil to form the grease. aidic.itactabiotechnology.com This approach offers several advantages, including reduced manufacturing time and energy consumption, as the water removal step is completed during the soap's production. blachford.com

The pre-formed thickener method is particularly beneficial when working with heat-sensitive base oils, such as vegetable or ester oils, which could degrade at the high temperatures required for in-situ saponification and dehydration. blachford.com The process involves heating the pre-formed soap to melt it into the base oil. issuu.com

Influence of Reactant Stoichiometry and Impurities on Product Characteristics

The stoichiometry of the reactants, specifically the molar ratio of lithium hydroxide to 12-hydroxystearic acid, is a critical parameter in the synthesis of this compound. A slight excess of lithium hydroxide is often used to ensure complete neutralization of the fatty acid and to avoid the presence of unreacted acid in the final product. google.com For instance, a molar ratio of LiOH to acid between 1.05 and 1.1 has been reported.

Impurities in the raw materials can have a significant impact on the characteristics of the resulting grease. The purity of the 12-hydroxystearic acid is crucial, with a minimum purity of 98% often specified. actabiotechnology.com The presence of other fatty acids, such as stearic acid, can occur, particularly when the 12-hydroxystearic acid is derived from the hydrogenation of castor oil. wikipedia.org This results in a mixture of this compound and lithium stearate (B1226849) in the final product. wikipedia.org Impurities in the lithium hydroxide, such as chlorides, should also be minimized. actabiotechnology.com

Optimization of Reaction Conditions for Controlled Morphogenesis

The morphology of the this compound fibers, which form the grease's thickener network, is highly dependent on the reaction conditions. Controlling these conditions allows for the tailoring of the grease's final properties.

Temperature Profile Effects on Crystallization and Aggregation

The temperature profile during the manufacturing process, particularly during the cooling phase, plays a pivotal role in the crystallization and aggregation of the soap fibers. scirp.org Rapid cooling, or quenching, can lead to the formation of shorter fibers, resulting in a more mobile grease. stle.orgscirp.org Slower cooling allows for the growth of longer, more well-formed fibers, which can improve the structural stability of the grease. nlgi.orgissuu.com

Studies have shown that heating the grease to around 204°C, which is near the melting point of the soap, before cooling results in well-formed thickener fibers. issuu.com Conversely, lower top processing temperatures can result in a less defined fiber structure. issuu.com The crystallization process can also be induced by holding the mixture at a temperature near the soap's melting point, such as 180°C, which can cause a transition to a waxy phase. scirp.org The maximum recommended operating temperature for a lithium grease is often determined by the temperature at which the viscoelastic properties begin to dramatically decrease, which has been observed to be around 110°C. researchgate.net

Table 1: Effect of Maximum Process Temperature on Grease Properties This table is based on data from a study using soybean oil as the base fluid. scirp.orgscirp.org

| Process | Maximum Temperature (°C) | Final Product Acidity/Alkalinity | Dropping Point (°C) |

| SOY1 | 230 | 8.2% acid | - |

| SOY2 | 180 | - | - |

| SOY3 | 150 | - | - |

| SOY4 | 120 | 0.05% alkaline | Highest of the four |

Shear History and Mixing Parameters During Synthesis

The shear history and mixing parameters during synthesis are critical for the development of the grease's structure. Vigorous stirring is necessary during the initial saponification reaction to ensure proper mixing of the reactants. wikipedia.org After the dehydration step and as the grease cools, mixing is crucial for optimizing the fiber structure and, consequently, the grease's shear stability. nlgi.org

The application of shear, often through a process called milling or homogenization, after the initial cooling helps to create a smooth appearance and improves the structural stability of the grease. stle.org Continuous shearing of the reaction mixture under turbulent flow conditions can also be employed during the manufacturing process to influence the final product's physical properties. google.com

Green Chemistry Principles in this compound Synthesis

The production of this compound, a cornerstone thickener for the lubricating grease industry, is increasingly being viewed through the lens of green chemistry. These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of green chemistry to this compound synthesis focuses on several key areas, including the use of renewable feedstocks, enhancing energy efficiency, and adopting safer solvents and process engineering solutions.

A significant stride towards sustainability in this context is the use of renewable raw materials. lubesngreases.com The primary precursor for the thickener, 12-hydroxystearic acid, is predominantly derived from castor oil, a renewable vegetable oil. acs.orgacs.orgresearchgate.net The synthesis pathway involves the hydrogenation of castor oil to produce hydrogenated castor oil, which is then saponified to yield 12-hydroxystearic acid. wikipedia.org This reliance on a bio-based feedstock is a fundamental alignment with green chemistry's goal of moving away from fossil fuel-based starting materials. acs.org

Recent research and process engineering advancements have demonstrated significant potential for reducing the carbon footprint of production. A key area of improvement is the manufacturing vessel itself. Studies comparing traditional open atmospheric kettles with modern pressurized reactors have shown substantial energy savings. The use of a pressurized reactor improves heat and mass transfer rates, leading to shorter production times and lower energy needs. lube-media.com

The choice of base oil mixed with the thickener during grease production also has a considerable impact on energy consumption. stratcoinc.com Research indicates that using naphthenic or blended naphthenic-paraffinic base oils can lower the energy required for production compared to using solely paraffinic base oils. lubesngreases.comstratcoinc.com

Furthermore, the move towards greener solvents is a critical aspect. While some chemical synthesis methods have employed organic solvents like ethanol, which raises environmental concerns, other processes utilize water as a benign reaction medium. Patents describe detailed methods for synthesizing this compound in an aqueous solution, which is then collected via methods like spray drying. wikipedia.orggoogle.com Looking forward, solvent-free synthesis methodologies, such as mechanochemical processing, represent a frontier in green production, offering to cut energy use and waste generation drastically.

The following tables present research findings on the impact of process modifications on the sustainability of lithium grease production.

Research Findings on Process Optimization

Table 1: Energy Consumption and CO₂ Emission Reduction in Lithium Grease Manufacturing

This table summarizes a comparative study on the energy consumption and carbon dioxide emissions when producing lithium grease using different reactor types and base oils. The data highlights the environmental benefits of switching to pressurized reactors and optimized base oil blends.

| Base Oil Viscosity | Base Oil Type | Reactor Type | Relative CO₂ Emission Reduction |

| ISO VG 220 | Paraffinic-Naphthenic Blend | Pressurized | 35.2% |

| ISO VG 100 | Paraffinic-Naphthenic Blend | Pressurized | 41.6% |

| ISO VG 220 | Paraffinic | Pressurized | 21.5% (vs. Open Kettle) |

| Data sourced from studies comparing industrial-scale production batches. The reductions are benchmarked against traditional open kettle processes using paraffinic base oil. lubesngreases.comstratcoinc.com |

Table 2: Comparison of Synthesis Methodologies based on Green Principles

This table provides a qualitative comparison of different synthetic routes for this compound, evaluated against key green chemistry principles.

| Synthesis Method | Renewable Feedstock | Solvent | Energy Efficiency | Waste Generation |

| Traditional (Ethanol) | Yes (Castor Oil) | Organic (Ethanol) | Moderate | Moderate (Solvent waste) |

| Aqueous Synthesis | Yes (Castor Oil) | Water | Moderate to High | Low (Water is benign) |

| Solvent-Free (Mechanochemical) | Yes (Castor Oil) | None | High | Very Low |

| This table is a qualitative summary based on findings from multiple sources. wikipedia.orggoogle.com |

Table 3: Patented Aqueous Synthesis Parameters for this compound

This table details the reaction parameters from a patent for a water-based synthesis process, illustrating a greener alternative to solvent-based methods.

| Step | Reagents | Temperature | Duration |

| A | 12-Hydroxystearic Acid, Water | 90-100°C | 40-60 min |

| B | Lithium Hydroxide Monohydrate, Water | 80-90°C | 15-30 min |

| C (Neutralization) | Addition of B to A | >90°C | 40-60 min |

| D (Emulsification) | Reaction Mixture | >90°C | 15-30 min |

| Data sourced from patent CN107840788A. google.com |

Microstructural and Supramolecular Architecture Characterization of Lithium 12 Hydroxystearate

Fibrous Network Formation and Self-Assembly Mechanisms

The transformation of individual Li-12HSA molecules into a macroscopic, volume-spanning network is a classic example of molecular self-assembly. researchgate.net This process is initiated by changes in conditions, such as cooling a solution, which leads to supersaturation and subsequent nucleation and growth of fibrous structures. rsc.org The ability of the 12-hydroxyl group to form hydrogen bonds is crucial for the longitudinal growth of these fibers. researchgate.net

The initial step in the formation of the fibrous network is the agglomeration of Li-12HSA molecules into primary particles or micelles. nlgi.org The concentration at which these micelles spontaneously form is known as the critical micelle concentration (CMC). rjpdft.com For Li-12HSA, the thickening properties that are characteristic of grease begin to develop at the CMC, which has been identified to be around a 4% to 5% soap concentration in oil. nlgi.orgnlgi.orgnlgi.org

Studies employing rheological measurements have been instrumental in pinpointing the CMC. By analyzing the storage modulus (G') and loss modulus (G''), researchers can identify the point at which the material transitions from a more liquid-like to a more solid-like behavior, which corresponds to the formation of the micelle structures. nlgi.orgnlgi.org For instance, at a 3% concentration, below the CMC, lithium hydroxystearate grease exhibits a high-frequency crossover point, behaving more like a liquid. nlgi.org At 4%, which is at the CMC, the crossover occurs at a lower frequency, and at 5%, above the CMC, the crossover frequency is the highest. nlgi.org Dynamic light scattering and atomic force microscopy have also supported these findings. nlgi.orgnlgi.org

Table 1: Rheological Properties of Lithium 12-Hydroxystearate Grease at Different Concentrations

| Concentration | G' / G'' Crossover Behavior | Deduced State |

|---|---|---|

| 3% | High frequency crossover | More liquid-like (below CMC) |

| 4% | Lower frequency crossover | Micelle formation (at CMC) |

| 5% | Highest frequency crossover | More solid-like (above CMC) |

The growth and stability of the Li-12HSA fibrous network are dictated by a combination of non-covalent interactions. researchgate.netrsc.org These forces, though individually weak, collectively drive the self-assembly process and stabilize the resulting supramolecular architecture.

Hydrogen bonding plays a significant role in the structure of Li-12HSA aggregates. acs.orgresearchgate.net The presence of the hydroxyl group on the stearate (B1226849) molecule allows for the formation of hydrogen bond networks. researchgate.net Molecular dynamics simulations have shown that lithium salt aggregates exhibit a high frequency of hydroxyl hydrogen bonding, which contributes to their efficient packing and higher melting temperature. acs.orgresearchgate.net This extensive hydrogen bonding is a key factor in the ability of Li-12HSA to form stable, elongated fibers. researchgate.net

Van der Waals forces, particularly London dispersion forces, are the primary drivers for the initial self-assembly of Li-12HSA into fibrous structures. nlgi.orgnlgi.org These forces arise from temporary fluctuations in electron density, creating transient dipoles that induce dipoles in neighboring molecules. savemyexams.comchemistrytalk.org Atomistic modeling has revealed that these dispersion forces are strongest along the axis of the Li-12HSA molecule, promoting axial interaction and leading to the formation of fibers rather than spherical aggregates. nlgi.orgnlgi.org Molecular dynamics calculations have shown a significant van der Waals interaction energy of 6.5 eV per molecule in a self-assembled tubular structure. nlgi.org These forces are also responsible for making the fibers thicker as more molecules adsorb along the length of the micelle bundle. nlgi.orgnlgi.org

Ionic interactions also contribute to the structure and stability of Li-12HSA aggregates. rsc.org The lithium end of the molecule, being the ionic head, interacts with the carboxylate groups of other molecules. issuu.com Repulsion between the ionic head groups, coupled with the staggering effect of the hydroxy groups, promotes the lengthwise growth of the fibers, making them longer. nlgi.orgnlgi.org The strong electrostatic interaction between the terminal carboxylate groups (RCOO⁻) and the lithium ions (Li⁺) helps to attract the lithium ions into the three-dimensional matrix. rsc.org

Role of Intermolecular Forces in Fiber Growth and Stability

Van der Waals Forces and London Dispersion

Advanced Microscopy Techniques for Morphological Analysis

The intricate, three-dimensional network of Li-12HSA has been visualized and characterized using a suite of advanced microscopy techniques. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) have been particularly valuable in revealing the morphology of the thickener. researcher.lifemdpi.com

SEM images have shown that at sufficient concentrations (e.g., >14%), Li-12HSA forms a structure of twisted and entangled fibers. mdpi.com The degree of entanglement increases with higher thickener concentrations. mdpi.com AFM has also been used to characterize the microstructure, showing a change from an entangled helical fibril structure to smaller, particle-like fragments in aged grease samples. researcher.life

Cryogenic Transmission Electron Microscopy (Cryo-TEM) has provided further insights into the self-assembled structures, allowing for the observation of morphologies like twisted ribbons which are precursors to multilamellar tubes. nih.gov These techniques, combined with scattering methods like Small-Angle Neutron Scattering (SANS) and Wide-Angle X-ray Scattering (WAXS), provide a multi-structural approach to understanding the aggregate morphologies. nih.gov

Scanning Electron Microscopy (SEM) of Fiber Networks

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the three-dimensional thickener network in lubricating greases. For this compound greases, SEM images consistently reveal a structure composed of intertwined and entangled fibers. mdpi.com This fibrous network creates cavities that hold the base oil. researchgate.net The morphology of these fibers can be influenced by factors such as thickener concentration; higher concentrations lead to a greater number of entanglements. mdpi.com

It is important to note that SEM analysis typically requires the removal of the base oil from the grease, a process that can potentially alter the delicate fiber network. researchgate.net Despite this, SEM provides crucial insights into the fundamental structure. Studies have shown that the fiber diameter is largely independent of the base oil type. researchgate.net Thermal aging at elevated temperatures, such as 120°C, has been shown by SEM to cause clumping and agglomeration of these thickener fibers.

Detailed analysis of SEM images has provided specific dimensions for these fibers, which can vary based on preparation methods and concentration.

| Parameter | Reported Dimension | Source |

|---|---|---|

| Fiber Diameter | 0.1 - 0.5 µm | researchgate.net |

| Fiber Diameter | 30 - 80 nm | researchgate.net |

| Fiber Length | 2 - 5 nm (Note: This value from the source appears anomalous compared to others) | aidic.it |

| Fiber Diameter | 0.02 - 0.05 nm (Note: This value from the source appears anomalous compared to others) | aidic.it |

| Network Mesh Size | 100 - 300 nm | mdpi.com |

Transmission Electron Microscopy (TEM) and Cryo-TEM Studies

Transmission Electron Microscopy (TEM) offers higher resolution imaging of the thickener morphology. Studies using TEM have observed that when thin films of grease are prepared, more two-dimensional structures of the this compound thickener are visible. researcher.life However, like SEM, conventional TEM sample preparation often involves oil removal, which can cause an irreversible collapse of the thickener network, leading to observations of denser, more aggregated structures than what exists in the bulk grease.

To overcome the artifacts associated with sample preparation, particularly the removal of oil and the reactivity of lithium compounds, cryogenic TEM (cryo-TEM) has been employed. This technique involves flash-freezing the grease sample, preserving its native structure in a vitrified state. Cryo-TEM studies of lithium stearate/hydroxystearate greases have revealed relatively straight, worm-like fibers with average diameters of 20 to 40 nm and lengths of approximately 1 µm. In this state, the fibers appear only weakly aggregated, forming a disordered three-dimensional network. This contrasts with the bundled superstructures often seen after oil removal.

Atomic Force Microscopy (AFM) for Surface Topography and Fiber Dimensions

Atomic Force Microscopy (AFM) has emerged as a powerful tool for examining the surface topography of grease without the need to remove the base oil. By using non-contact modes, AFM can image the thickener structure at the grease surface, confirming the existence of a fibrous network in the untreated state. These studies corroborate the findings from SEM, showing an entangled network of twisted fibers. mdpi.com

AFM has been instrumental in characterizing the degradation of the thickener microstructure in used greases. For instance, in greases recovered from used axle bearings, AFM and SEM analyses revealed a significant change in morphology from an entangled helical fibril structure to particle-like nanofragments. researcher.life This highlights the mechanical breakdown of the thickener network during operation.

| Parameter | Reported Dimension | Source |

|---|---|---|

| Fiber Diameter | 0.1 - 0.5 µm | researchgate.net |

Diffraction and Scattering Studies for Structural Elucidation

Diffraction and scattering techniques provide information about the arrangement of atoms and molecules, offering insights into the crystalline nature and aggregate dimensions of the thickener.

X-ray Diffraction (XRD) for Crystalline Structure

X-ray Diffraction (XRD) is a key technique for probing the crystalline features of materials. In the context of this compound greases, XRD analysis confirms the crystalline nature of the soap thickener. asme.org Studies have used XRD to analyze the soap residue of fresh grease, identifying the chemical composition as lithium stearate. researchgate.net Furthermore, XRD is effective in diagnosing the chemical changes that occur in grease during degradation. For example, after prolonged operation in bearings, XRD has detected the formation of compounds like lithium iron oxide, indicating chemical reactions between the thickener and the bearing material. researchgate.net While a specific crystal system (e.g., monoclinic, triclinic) is not always detailed, it is established that the thickener fibers consist of a crystalline structure, which is crucial for the stability and performance of the grease. researchgate.net

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS)

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are used to characterize the structure of materials on a nanometer to micrometer scale. These techniques are ideal for studying the size, shape, and arrangement of the thickener aggregates in grease.

SAXS and SANS studies on 12-hydroxystearic acid derivatives, including the lithium salt, describe the aggregates as long, fiber-like structures. researchgate.net Analysis of the scattering curves allows for the modeling of these fibers, often as infinitely long structures with a defined cross-section. researchgate.net These techniques provide statistically averaged dimensional information from a bulk sample, complementing the direct visualization from microscopy.

| Technique | Parameter | Reported Dimension | Source |

|---|---|---|---|

| SAXS/SANS | Mean radius of gyration of the cross-section | 85 Å (8.5 nm) | researchgate.net |

| SAXS/SANS | Cross-section shape | Described as a square with ~240 Å sides | researchgate.net |

Spectroscopic Investigations of Molecular Conformation and Interactions

Spectroscopic methods are invaluable for probing the molecular-level interactions and conformations that govern the self-assembly of this compound molecules into the larger fibrous network.

Fourier Transform Infrared (FTIR) spectroscopy is widely used to study the physicochemical interactions within the grease. researchgate.netresearcher.life By analyzing the vibrational bands of the functional groups, researchers can gain insight into the molecular structure. In fresh this compound grease, the FTIR spectrum shows characteristic bands corresponding to the carboxylate group (COO⁻), hydrocarbon chains (C-H), and the hydroxyl group (-OH). astrj.com For example, the saponification process is confirmed by the disappearance of the carboxylic acid C=O peak (around 1698 cm⁻¹) and the appearance of strong asymmetric and symmetric stretching bands of the carboxylate anion (around 1580 cm⁻¹). aidic.it The broad band around 3330 cm⁻¹ is indicative of hydrogen bonding involving the hydroxyl groups, a key interaction in the formation of the fiber network. astrj.com FTIR-ATR (Attenuated Total Reflectance) has been specifically used to study the kinetics of microstructure regeneration after shearing by observing changes in the main functional groups. researchgate.netresearcher.life

Computer modeling combined with infrared analysis suggests that the most stable arrangement for two this compound molecules is a planar structure at the head groups, with the hydrocarbon tails pointing in opposite directions. nlgi.orgissuu.com This molecular arrangement favors interaction along an axial direction, leading to the formation of fibers rather than spherical aggregates. nlgi.orgnlgi.org

Infrared (IR) Spectroscopy for Functional Group Analysis and Hydrogen Bonding

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule and elucidating the nature of intermolecular interactions, such as hydrogen bonding, which are critical to the structure of this compound aggregates. slideshare.netmegalecture.comvscht.cz The IR spectrum provides valuable information by measuring the absorption of infrared radiation at frequencies corresponding to the vibrations of specific chemical bonds. slideshare.net

In the analysis of this compound, several characteristic absorption bands are of particular interest. The interactions between the carboxylate (COO⁻) and hydroxyl (-OH) groups are central to the formation of the soap's aggregate network. researchgate.net Studies using FTIR-ATR spectroscopy reveal that an increase in temperature leads to a decrease in the intensity of carboxylate absorption bands, a trend attributed to the reduction of hydrogen bonding between the carboxylate and hydroxyl groups. researchgate.net

The key vibrational modes for this compound and related hydroxystearic acids include:

O-H Stretching: The hydroxyl group (-OH) gives rise to a broad absorption band, typically in the 3500-3200 cm⁻¹ region, which is characteristic of hydrogen-bonded alcohols. vscht.cz The broadness of this peak indicates the presence of strong hydrogen-bonding networks.

C-H Stretching: Absorptions just below 3000 cm⁻¹ are typical for the stretching vibrations of C-H bonds in the long alkyl chain. vscht.cz

C=O Stretching: In the parent molecule, 12-hydroxystearic acid, the carbonyl (C=O) stretch of the carboxylic acid group appears around 1700 cm⁻¹. units.it The presence of cyclic dimers formed by hydrogen bonding between carboxylic acid heads is confirmed by this signal. units.it For the lithium salt, this band shifts due to the formation of the carboxylate ion (COO⁻).

COO⁻ Stretching: The carboxylate group of the lithium soap exhibits characteristic asymmetric and symmetric stretching vibrations.

C-O Stretching: The stretching vibration of the C-O bond in the hydroxyl group is typically observed in the 1260–1000 cm⁻¹ range. uobabylon.edu.iq

FTIR analysis of lithium grease that has undergone heat treatment shows that while the physical entanglement of the soap fibers may change, no new characteristic peaks appear, indicating that the fundamental chemical structure of the this compound thickener remains intact. rsc.org

Table 1: Characteristic IR Absorption Bands for this compound and Related Functional Groups

| Wavenumber (cm⁻¹) | Functional Group / Vibration | Significance in Li-12-HSA Structure |

| ~3400 (Broad) | O-H Stretch (Hydrogen-bonded) | Confirms the presence of intermolecular hydrogen bonding involving the 12-hydroxyl group. researchgate.netuobabylon.edu.iq |

| 2917 & 2849 | C-H Asymmetric & Symmetric Stretch (Alkyl) | Characteristic of the long stearate hydrocarbon chain. rsc.org |

| ~1700 | C=O Stretch (Carboxylic Acid Dimer) | Present in the parent acid (12-HSA), indicating head-to-head dimerization. units.it |

| 1550-1610 | COO⁻ Asymmetric Stretch (Carboxylate) | Key indicator of the deprotonated acid group forming the lithium salt. researchgate.net |

| ~1465 | C-H Bend (Methylene) | Confirms the presence of the -(CH₂)n- backbone. rsc.org |

| ~1400 | COO⁻ Symmetric Stretch (Carboxylate) | Paired with the asymmetric stretch, confirms the carboxylate salt structure. researchgate.net |

| 1260-1000 | C-O Stretch (Secondary Alcohol) | Relates to the carbon-oxygen bond of the 12-hydroxyl group. uobabylon.edu.iq |

Nuclear Magnetic Resonance (NMR) for Molecular Structure and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable technique for investigating the molecular structure and interactions of this compound within complex systems like lubricating greases. researchgate.netdntb.gov.ua While IR spectroscopy identifies functional groups, NMR provides detailed information about the chemical environment of specific nuclei, such as ¹H (proton) and ¹³C.

Studies have utilized NMR to probe the interactions between grease components. For instance, NMR was employed to study the interactions between Zinc dithiophosphate (B1263838) (ZDTP), a common anti-wear additive, and this compound grease. researchgate.net The research revealed that interactions occurred between the ZDTP additive and the lithium soap thickener. researchgate.net In a basic grease formulation containing excess lithium hydroxide (B78521), metal exchange between the lithium hydroxide and ZDTP was observed via NMR, a reaction that did not occur in an acidic grease. researchgate.net

Furthermore, pulsed NMR (pNMR) has been used to analyze the state of oil within the fibrous network of organogels made from the parent acid, 12-hydroxystearic acid (12-HSA). researchgate.net By measuring the T2 proton relaxation times, researchers could identify highly immobilized oil trapped within the gel structure, distinguishing it from the bulk oil. researchgate.net This type of analysis provides insight into the oil-binding capacity of the thickener network, a critical property of lubricating greases. Although these specific studies were on the parent acid, the principles are directly applicable to understanding the behavior of its lithium salt in similar environments.

Influence of Counterions and Chirality on Aggregate Structure

The supramolecular assembly of 12-hydroxystearate is highly sensitive to both the nature of the cation (counterion) bonded to the carboxylate head and the stereochemistry (chirality) at the 12th carbon position. nih.govacs.org

The choice of counterion—such as H⁺ (in the acid), Li⁺, or Na⁺—profoundly impacts the packing and morphology of the resulting aggregates. acs.org Molecular dynamics simulations and quantum mechanical calculations have shown that these differences originate at the level of head-group interactions. acs.org While 12-hydroxystearic acid (12-HSA) forms stable, head-to-head cyclic dimers, the lithium and sodium salts cannot. acs.orgacs.org In this compound, the 12-hydroxyl groups can freely interact with the lithium-carboxylate complex, which prevents the formation of the ordered ring structures seen in the acid. acs.org Instead, the lithium salt tends to form a network of fibrils. nih.gov Quantum mechanical calculations show that lithium salt aggregates exhibit the most efficient packing and a higher frequency of hydroxyl hydrogen bonding compared to the sodium salt. researchgate.netacs.org This enhanced intermolecular interaction and ordering propensity is consistent with the higher melting temperature and superior performance of greases made with this compound. researchgate.netacs.org

Crystallization Kinetics and Thermodynamics of this compound Systems

The formation of the fibrous network of this compound in a base oil is a crystallization process governed by kinetics and thermodynamics. mdpi.comnih.gov Thermoanalytical techniques like Differential Scanning Calorimetry (DSC) are used to study the thermal events associated with this process, including crystallization and melting temperatures. mdpi.com

Studies on greases show that this compound particles act as sites for heterogeneous nucleation, which facilitates the crystallization of the base oil at a higher temperature than in the oil alone. mdpi.com For a mineral oil that normally crystallizes at -11.7°C, the addition of a Li-12-hydroxystearate thickener raises the crystallization temperature to between -8 and -10°C. mdpi.com The concentration of the thickener also plays a significant role. In one study using a trimellitate ester oil, the crystallization temperature increased linearly from -34°C to -17°C as the concentration of Li-12-hydroxystearate was increased up to 11 wt.%. mdpi.com Above this concentration, heterogeneous nucleation becomes predominant, and the crystallization temperature remains constant. mdpi.com The thermodynamics of these systems can be complex, with thermal decomposition studies showing that under an inert atmosphere, the soap decomposes first to lithium oxalate (B1200264) and then to lithium carbonate.

Nucleation and Crystal Growth Rate Studies

In systems containing this compound, the soap particles serve as pre-existing solid surfaces that lower the energy barrier for nucleation, a process known as heterogeneous nucleation. mdpi.com The rate of crystal growth can also be influenced by operating conditions. Studies on the parent acid, 12-HSA, demonstrate that the cooling rate is a critical parameter. nih.gov A distinct transition in nucleation behavior and structure is often observed at a specific cooling rate (e.g., around 5-7 °C/min), which marks a shift between processes governed by mass transfer versus those governed by thermodynamics. nih.gov

For 12-HSA, it has been shown that crystallization temperature, which affects the degree of supersaturation, influences the growth mechanism. researchgate.net At higher temperatures (e.g., 30°C), lower supersaturation favors one-dimensional fiber growth, leading to longer fibers. researchgate.net At lower temperatures (e.g., 5°C), the higher supersaturation leads to a lower nucleation barrier, which can result in increased fiber tip branching and a more branched network. researchgate.net While these specific findings are for 12-HSA, they illustrate the fundamental principles that also govern the crystallization of its lithium salt. The Avrami equation, a model used to analyze the kinetics of phase transformations, has been successfully used to predict structural features of the resulting fibrillar network, such as fiber length. nih.gov

Influence of Solvent Systems on Crystallization Morphology

The choice of solvent (or base oil in the context of grease) has a profound effect on the crystallization process and the final morphology of the this compound aggregates. nih.govresearchgate.net The solvent influences the solubility of the soap, which in turn affects the kinetics of crystallization and the self-assembly of the supramolecular structures. researchgate.net

Research on 12-HSA has demonstrated that solvent type strongly modulates nucleation behavior, influencing the peak nucleation rate, final fiber length, and the degree of branching. nih.gov A correlation was established between the activation energy of nucleation and the resulting fiber length and induction time across different solvents. nih.gov However, no simple correlation was found with general solvent polarity, indicating that more specific solvent-solute interactions are at play. nih.gov For instance, the activation energy for 12-HSA nucleation varied dramatically from 2.2 kJ/mol in methyl oleate (B1233923) to 15.8 kJ/mol in glycerol. nih.gov

The Hansen solubility parameters, which describe a solvent based on its dispersion, polar, and hydrogen-bonding components, have been shown to correlate with the chemical potential at the onset of 12-HSA crystallization. researchgate.net This suggests that modulating the solvent properties can be a tool to engineer the physical properties of the resulting crystal network. researchgate.net Molecular dynamics simulations on other lithium salts, such as lithium carbonate, show that solvent molecules interact with the growing crystal faces. nih.gov These solvent-surface interactions can inhibit the growth rate of specific crystal faces relative to others, ultimately altering the final crystal shape and morphology. nih.gov

Table 2: Effect of Solvent on Nucleation of 12-Hydroxystearic Acid (12-HSA)

| Solvent | Activation Energy of Nucleation (kJ/mol) | General Observation on Kinetics |

| Methyl Oleate | 2.2 | Low activation energy suggests faster nucleation kinetics. nih.gov |

| Glycerol | 15.8 | High activation energy suggests slower, more hindered nucleation, likely due to strong solvent-solute hydrogen bonding. nih.gov |

Rheological Behavior and Viscoelastic Properties of Lithium 12 Hydroxystearate Formulations

Viscoelasticity Characterization via Oscillatory Shear Rheology

Oscillatory shear rheology is a powerful tool for characterizing the viscoelastic nature of materials like grease. It involves applying a small, sinusoidally oscillating strain or stress and measuring the material's response. This technique allows for the quantification of both the elastic (solid-like) and viscous (liquid-like) components of the material's behavior.

Storage Modulus (G') and Loss Modulus (G") Analysis

The response of a viscoelastic material to an oscillatory shear is defined by two key parameters: the storage modulus (G') and the loss modulus (G''). G' represents the elastic component, indicating the energy stored and recovered per cycle of deformation, and is a measure of the grease's structural integrity. G'' signifies the viscous component, representing the energy dissipated as heat per cycle, and is related to the grease's ability to flow.

In lithium 12-hydroxystearate greases, the G' is typically higher than G'' at low strains and frequencies, indicating a predominantly solid-like, gel structure. issuu.comtandfonline.com This network of thickener fibers is responsible for holding the base oil and giving the grease its semi-solid consistency. As the strain or frequency increases, the network structure begins to break down, which can lead to a crossover point where G'' becomes greater than G', signifying a transition to more liquid-like behavior. issuu.commdpi.com

The temperature has a significant impact on these moduli. For instance, in a study on a this compound grease, the storage modulus remained relatively stable at 25°C and 62.5°C but showed a reduction of approximately 3.5 kPa at 100°C at low strains. nlgi.org Another study noted a dramatic decrease in linear viscoelasticity functions above 110°C. researchgate.net

Interactive Table: Effect of Temperature on Storage Modulus (G') of this compound Grease

| Temperature (°C) | Approximate G' at low strains (kPa) |

|---|---|

| 25 | Unchanged from baseline |

| 62.5 | Unchanged from baseline |

| 100 | ~3.5 kPa reduction |

Data sourced from a study on the effect of temperature on the mechanical response of different thickeners. nlgi.org

Yield Stress Determination and Flow Curves

The yield stress is a critical parameter for lubricating greases, representing the minimum stress required to initiate flow. Below this stress, the grease behaves as a solid, and above it, it begins to deform and flow like a liquid. This property is crucial for ensuring that the grease remains in place in non-operating machinery but flows to lubricate moving parts.

The yield stress of this compound greases can be determined from flow curves, which plot shear stress versus shear rate. These greases typically exhibit shear-thinning behavior, meaning their viscosity decreases as the shear rate increases. The yield stress is often identified as the stress at which the material deviates from linear viscoelastic behavior. researchgate.net One method defines the yield stress as the point where the storage modulus (G') and loss modulus (G'') crossover. scirp.org The yield stress increases with higher concentrations of the this compound thickener.

Thixotropic Response and Structural Recovery Kinetics

Thixotropy is a time-dependent shear thinning property. When a thixotropic material like grease is subjected to shear, its viscosity decreases. Upon removal of the shear, the viscosity gradually recovers as the internal structure rebuilds. This is a vital characteristic for lubricating greases, allowing them to be easily pumped and applied, and then to thicken and stay in place.

Mechanisms of Thickener Network Breakdown Under Shear

The thickener in a this compound grease forms a fibrous network that entraps the base oil. uts.edu.au When subjected to shear forces, this three-dimensional network of soap fibers is disrupted and broken down. tandfonline.com The entangled fibers align in the direction of flow, reducing the resistance to movement and thus decreasing the viscosity. The extent of this breakdown is dependent on the intensity and duration of the applied shear. Studies have shown that mechanical shear can significantly reduce the mechanical and colloidal stability of lithium grease.

Time-Dependent Structural Reconstitution

Once the shear is removed, the disrupted thickener network begins to reform, and the grease's viscosity increases over time. This process of structural recovery is driven by the physicochemical interactions between the this compound molecules. The kinetics of this regeneration are crucial for the grease's performance. Research has shown that the intensity of this microstructure regeneration is highest in the first hour of relaxation after shearing. researcher.liferesearchgate.net The recovery of the storage modulus (G') over time is often used to quantify the rate and extent of this structural reconstitution. nlgi.org Studies have fitted this recovery profile to a power law to compare the time- and temperature-dependent microstructural recovery. nlgi.org Higher temperatures can influence the rate of recovery, with one study noting a significant increase in the normalized recovery of a lithium grease at 100°C compared to 25°C and 62.5°C. nlgi.org

Impact of Thickener Concentration on Rheological Attributes

The concentration of the this compound thickener is a primary factor influencing the rheological properties of the grease.

Interactive Table: Influence of this compound Concentration on Grease Properties

| Thickener Concentration | Effect on Viscosity/Consistency | Effect on Yield Stress | Structural Characteristics |

|---|---|---|---|

| Low (~4%) | Exhibits viscoelastic properties where G' ≈ G'' issuu.com | Lower | Initial formation of a structured network issuu.com |

| Increasing | Increases mdpi.comkobv.de | Increases | More entangled and denser fibril-like structures mdpi.com |

As the concentration of the thickener increases, the density of the fibrous network also increases. mdpi.com This leads to a higher consistency (firmer grease), an increase in the storage modulus (G'), and a higher yield stress. tribologia.eu Research has demonstrated a clear trend of increasing complex viscosity with higher thickener concentrations. mdpi.comresearchgate.net For example, one study found that at a thickener concentration of about 4% in mineral oil, the mixture first exhibited viscoelastic properties where the storage modulus was approximately equal to the loss modulus. issuu.com Above this critical concentration, the solid-like behavior (G' > G'') becomes more pronounced.

Effects of Base Oil Type and Viscosity on Rheology

The rheological characteristics of a lubricating grease formulated with this compound are significantly influenced by the properties of the base oil, including its type and viscosity. icm.edu.pl The base oil is not merely a passive carrier; its interaction with the thickener network dictates the final mechanical and flow properties of the grease. citedrive.com

Research has demonstrated a clear relationship between base oil viscosity and the viscoelastic properties of the grease. asme.org In studies comparing greases made with polyalphaolefin (PAO) base oils of varying viscosities (e.g., PAO 8, PAO 40, and PAO 100) but the same this compound thickener content, an inverse correlation was found between base oil viscosity and the grease's storage modulus (G'). asme.orgasme.org Specifically, greases formulated with lower viscosity base oils, such as PAO 8, exhibit a higher storage modulus, indicating a firmer or stiffer grease structure across all tested temperatures. asme.org Conversely, formulations with higher viscosity base oils like PAO 100 have a lower storage modulus. asme.org

While lower base oil viscosity contributes to a higher initial stiffness, higher viscosity base oils tend to facilitate a more complete and rapid thixotropic recovery after the grease structure has been broken down by high shear. asme.org For instance, a grease with PAO 100 base oil demonstrated over 100% recovery of its storage modulus, while the PAO 8 equivalent recovered only about 50%. asme.org This suggests that while the absolute modulus values are higher for the low-viscosity base oil grease, the high-viscosity oil promotes a more significant regeneration of the thickener network structure relative to its initial state. asme.org

The type of base oil—such as mineral (paraffinic or naphthenic) or synthetic (PAO)—also plays a crucial role. mdpi.comresearchgate.net High-frequency shear modulus data indicate that this compound forms stiffer networks in PAO base oils compared to mineral oils. mdpi.com However, other research has shown that the absolute value of the complex viscosity is more dependent on the thickener concentration than on the base oil viscosity. mdpi.com The loss factor (tan δ), which represents the ratio of the loss modulus (G'') to the storage modulus (G'), is more sensitive to the base oil viscosity, increasing as the base oil viscosity increases. mdpi.com

Table 1: Effect of Base Oil Viscosity on Grease Storage Modulus and Thixotropic Recovery This table summarizes findings from a study on this compound greases using different viscosity Polyalphaolefin (PAO) base oils.

| Base Oil | Relative Viscosity | Undisturbed Storage Modulus (G') | Thixotropic Recovery (% of initial G') |

|---|---|---|---|

| PAO 8 | Low | Highest | ~50% |

| PAO 40 | Medium | Intermediate | ~75-100% |

| PAO 100 | High | Lowest | >100% |

The interaction between the this compound thickener and the base oil is heavily dependent on the solvency of the oil. stle.org Solvency refers to the ability of the base oil to dissolve or interact with the thickener molecules. stle.orglube-media.com This property is critical as it influences the efficiency of the thickening process and the amount of thickener required to achieve a desired grease consistency, such as a specific NLGI (National Lubricating Grease Institute) grade. stle.org

Base oils with higher solvency generally require less thickener to form a stable grease network of a given firmness. stle.org The solvency of a base oil can be assessed by parameters like the aniline (B41778) point (ASTM D611) and the viscosity-gravity constant (VGC). stle.org A lower aniline point indicates higher solvency. stle.orglube-media.com

Studies comparing different base oil types have shown that for this compound greases, naphthenic base oils, which have higher solvency, can reduce the required amount of thickener by 25-30% compared to paraffinic Group I or Group II base oils to formulate an NLGI Grade 2 grease. lube-media.com This is attributed to the enhanced interaction between the high-solvency oil and the thickener, leading to a more efficient formation of the fibrous soap network that entraps the oil. stle.orgaip.org The higher the solvency, the stronger the interaction, and the less thickener is needed to produce the grease, which can have significant economic benefits. stle.org

Table 2: Impact of Base Oil Solvency on Thickener Requirement for NLGI 2 Grease This table illustrates the general relationship between base oil type, solvency, and the amount of this compound thickener needed.

| Base Oil Type | Relative Solvency | Typical Aniline Point | Required Thickener Content |

|---|---|---|---|

| Naphthenic | High | Lower | Lower |

| Paraffinic (Group I, II) | Low | Higher | Higher |

| Synthetic (PAO) | Low | Higher | Higher |

Correlations Between Microstructure and Macroscopic Rheological Response

The macroscopic rheological properties of a this compound grease, such as its semisolid consistency, shear-thinning behavior, and viscoelasticity, are a direct consequence of its internal microstructure. researchgate.netcapes.gov.br This microstructure consists of a three-dimensional network of soap crystallites, often described as fibers, ribbons, or platelets, which immobilizes the liquid base oil through physical and chemical interactions. asme.orgresearchgate.net

The formation of this network is a critical process. Studies show that viscoelastic properties begin to appear when the concentration of this compound in mineral oil reaches about 4%. issuu.com At this point, the storage modulus (G'), representing the solid-like elastic response, becomes comparable to the loss modulus (G''), representing the liquid-like viscous response. issuu.com Below this critical concentration, the mixture behaves more like a liquid. researchgate.net As the thickener concentration increases beyond this point, the storage modulus typically exceeds the loss modulus, and both moduli increase, signifying a more structured, solid-like material. researchgate.net

The morphology of the thickener fibers—their size, shape, and degree of entanglement—is fundamental to the grease's performance. mdpi.comresearchgate.net Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) have revealed that the fiber diameters in lithium greases are typically in the range of 0.1 to 0.5 µm. mdpi.com The degree of physical entanglement of these fibers has a profound effect on rheology. researchgate.net Greases with a higher level of fiber entanglement exhibit greater structural strength but may show lower and slower recovery after being subjected to shear. researchgate.net Conversely, a less entangled network results in lower structural strength but faster and more complete recovery. researchgate.net

The relationship between the microstructure and the bulk rheology is quantifiable. The network mesh sizes, determined from SEM image analysis and multiple-particle tracking (MPT) microrheology, have been found to be between approximately 100 nm and 300 nm. mdpi.com The evolution of the microstructure during the manufacturing process, particularly during the cooling phase, directly influences the final rheological properties of the grease. researchgate.netcapes.gov.br The cooling rate, for example, can alter the dimensions of the thickener fibers, which in turn determines the level of physical entanglement and the ultimate lubricity and rheological profile of the finished grease. researchgate.net Under shear, this fibrous network can be progressively destroyed and fragmented, leading to a loss of consistency and changes in rheological properties. researchgate.net

Tribological Mechanisms and Performance Enhancement in Lithium 12 Hydroxystearate Lubricants

Friction and Wear Reduction Mechanisms

Lithium 12-hydroxystearate greases are prized for their ability to minimize friction and wear between moving surfaces. nimbasia.com This is achieved through a combination of mechanisms, primarily the formation of protective lubricant films and the inherent load-carrying capacity of the thickener's fibrous structure. researchgate.net

Formation of Lubricant Films and Tribofilms

The primary function of any lubricant is to create a film that separates moving surfaces, and this compound greases excel in this regard. This film can be a relatively thick hydrodynamic or elastohydrodynamic (EHL) film, where the pressure in the fluid is sufficient to keep the surfaces apart. At higher sliding speeds, the lubrication regime is practically hydrodynamic, and the grease's ability to replenish the contact zone is crucial for maintaining this film. researchgate.net

Under more severe conditions of high load or low speed, the bulk lubricant film may break down, leading to boundary lubrication. In this regime, protection against wear is provided by a much thinner film known as a tribofilm. lubrication.expert A tribofilm is a thin, protective layer that forms on lubricated surfaces due to the chemical interaction between the lubricant and the surface itself. lubrication.expert In the context of this compound greases, these films can be composed of various reaction products. For instance, studies have shown the formation of tribofilms containing iron oxides (like Fe3O4), and in the presence of certain additives, compounds like FePO4 and those with P-O bonds have been identified. rsc.org The formation of these sacrificial films creates a hard barrier on the component surface, protecting it from adhesive and abrasive wear in highly loaded applications. lubrication.expert

The addition of certain nanoparticles can also enhance tribofilm formation. For example, the use of carboxylated multi-walled carbon nanotubes (COOH-MWCNTs) and oleic acid-treated LaF3 nanoadditives in a this compound grease was found to improve tribological performance through the formation of a protective tribo-film on the contact interfaces. researchgate.net Similarly, the addition of few-layer graphene (FLG) to lithium complex grease can lead to the formation of a boundary film that optimizes friction and wear performance. semanticscholar.org

Load-Carrying Capacity of Thickener Fibers

The thickener in a grease is not merely a passive carrier for the base oil; it plays an active role in lubrication. The fibrous network of this compound soap provides a significant load-carrying capacity. researchgate.netstle.org These fibers, which form a three-dimensional entangled structure, can act as a stress buffer and provide mechanical support, especially under high contact pressures. semanticscholar.orgresearchgate.net

The physical entanglement of these fibers contributes to the grease's structural strength and its ability to resist being squeezed out of the contact zone. rsc.org This is particularly important in boundary and mixed lubrication regimes, where the grease's ability to remain in place is critical for preventing metal-to-metal contact. researchgate.net The load-carrying capacity of the grease can be further enhanced by the presence of additives. For instance, the addition of bis(pinacolato)diboron (B136004) to lithium grease was found to improve its tribological properties, likely due to the adsorption of the additive on the rubbing surface and tribochemical reactions. researchgate.net

Influence of Fiber Structure (Length, Diameter, Entanglement) on Tribological Properties

The microstructure of the this compound thickener, specifically the length, diameter, and degree of entanglement of its fibers, has a profound impact on the grease's tribological performance.

Research has shown a direct correlation between fiber structure and frictional characteristics. Greases with longer soap fibers tend to be more easily entrained into the lubricating contact, leading to more favorable lubrication and lower friction coefficients. researchgate.net In mixed and boundary lubrication regimes, a grease with a firm fiber structure, often associated with long fibers, offers better frictional performance than one with a short-fiber structure. researchgate.net

The degree of entanglement of the soap fibers is also a critical factor. A higher degree of entanglement leads to a more stable structural framework and greater structural strength. mdpi.com This enhanced structural integrity helps the grease resist shear degradation and maintain its consistency, which is vital for long-term performance. The entanglement of fibers can be influenced by factors such as soap concentration and the viscosity of the base oil. diva-portal.org For instance, a higher soap concentration generally leads to a denser and more entangled fiber network. diva-portal.org

However, there is a balance to be struck. While a firm and entangled network is beneficial for load-carrying and staying in place, an overly dense structure might impede oil bleeding, which is necessary to lubricate the contact. The interactions between the soap fibers, influenced by their length-to-width ratio, create physical entanglements that can hold a larger amount of lubricating oil. researchgate.net

Tribological Performance under Varying Operational Conditions (Load, Speed, Temperature)

The effectiveness of a this compound lubricant is highly dependent on the operational conditions, namely load, speed, and temperature.

Load and Speed: At high sliding speeds and relatively low loads, hydrodynamic lubrication prevails, and the primary role of the grease is to supply a continuous film of oil to the contact. researchgate.net Under these conditions, the friction coefficient may be higher for the grease compared to the base oil alone, due to the viscous drag of the thickener. researchgate.net As the load increases or the speed decreases, the lubrication regime shifts towards mixed and boundary lubrication. Here, the load-carrying capacity of the thickener fibers and the formation of protective tribofilms become paramount. researchgate.net Studies have shown that under high contact pressures, the short-fiber grease can sometimes exhibit superior frictional performance. researchgate.net The addition of certain additives, like few-layer graphene, has been found to be most effective at reducing friction and wear under larger loads and lower speeds. mdpi.com

Temperature: Temperature has a significant impact on the rheological and tribological properties of the grease. An increase in temperature generally leads to a decrease in the grease's consistency and yield stress. diva-portal.org For instance, the yield stress of a lithium grease can drop dramatically as the temperature increases from 25°C to 120°C. diva-portal.org This softening can affect the grease's ability to stay in the contact zone. However, some studies have shown that the degree of entanglement of lithium grease soap fibers is less affected by temperature compared to other types of greases, like polyurea grease. mdpi.com The performance of additives can also be temperature-dependent. For example, certain additives like castor oil tris(diphenyl phosphate) have been shown to provide excellent friction reduction and antiwear performance at elevated temperatures (150°C) due to the formation of a stable boundary lubrication film. rsc.org

The following table summarizes the general trends in tribological performance under varying conditions:

| Operational Condition | Predominant Lubrication Regime | Key Performance Factor |

| High Speed, Low Load | Hydrodynamic/EHL | Grease's ability to supply oil |

| Low Speed, High Load | Boundary/Mixed | Load-carrying capacity of fibers, tribofilm formation |

| Increasing Temperature | Can shift towards boundary | Thermal stability of grease and additives |

Surface Analysis of Worn Materials in this compound Lubricated Contacts

Analyzing the surfaces of components that have been lubricated with this compound grease provides crucial insights into the tribological mechanisms at play. Techniques like X-ray Photoelectron Spectroscopy (XPS) are instrumental in identifying the chemical composition of the tribofilms formed during operation.

X-ray Photoelectron Spectroscopy (XPS) of Worn Surfaces

XPS analysis of worn surfaces lubricated with this compound grease has revealed the formation of complex tribochemical films. These films are a result of the reaction between the lubricant components (base oil, thickener, and additives) and the metallic surfaces under the influence of load, speed, and temperature.

In studies involving steel-on-steel contacts, XPS has identified the presence of iron oxides, such as Fe3O4, on the worn surfaces. rsc.org When additives are present in the grease, the composition of the tribofilm becomes more complex. For example, with phosphorus-based additives, XPS has detected the formation of iron phosphate (B84403) (FePO4) and compounds containing P-O bonds, which contribute to the antiwear properties of the lubricant. rsc.org

In another study where bis(pinacolato)diboron was added to lithium grease, XPS analysis of the worn steel discs showed the presence of a boundary lubrication film. researchgate.net The high-resolution XPS spectra for B 1s, O 1s, and Fe 2p provided evidence of the tribochemical reaction between the borate (B1201080) esters and the steel surfaces, which contributed to the observed reduction in friction and wear. researchgate.netresearchgate.net

Interestingly, in some high-vacuum applications using a Pennzane®-based grease with a this compound thickener, XPS analysis of the worn ball surfaces did not detect traces of lithium. nasa.gov Instead, a thick carbon layer resulting from grease degradation was observed. nasa.gov This highlights that the nature of the tribofilm can vary significantly depending on the specific formulation and operating environment.

The table below presents a summary of compounds identified on worn surfaces via XPS in different studies:

| Lubricant System | Identified Compounds on Worn Surface | Reference |

| This compound grease with castor oil tris(diphenyl phosphate) additive | Fe(OH)O, Fe3O4, FePO4, compounds with P-O bonds | rsc.org |

| This compound grease with bis(pinacolato)diboron additive | Boundary film containing borate esters | researchgate.netresearchgate.net |

| Pennzane®-based grease with this compound thickener (vacuum) | Thick carbon layer | nasa.gov |

Scanning Electron Microscopy (SEM) of Wear Scars

Scanning Electron Microscopy (SEM) is an indispensable tool for the post-test analysis of wear scars on tribological surfaces lubricated with this compound-based greases. This high-resolution imaging technique provides detailed insights into the surface morphology, allowing for the identification and characterization of the active wear mechanisms. By examining the wear tracks, researchers can deduce the effectiveness of the lubricant in preventing severe wear and the nature of the protective tribofilms formed during the lubrication process.

When a base this compound grease is used without performance-enhancing additives, the wear scars on steel surfaces often exhibit distinct features indicative of specific wear phenomena. For instance, under boundary lubrication conditions, SEM images of wear scars on steel balls lubricated with a simple this compound grease can reveal wide and deep grooves, accompanied by a rough surface morphology. mdpi.com The presence of such features suggests that abrasive and adhesive wear are the predominant mechanisms. Deep grooves and significant adhesion wear are characteristic of surfaces lubricated with a base lithium-calcium grease under load. acs.org

The introduction of various additives to the this compound grease formulation can significantly alter the morphology of the resulting wear scars, a change that is clearly visualized through SEM. The analysis of these modified surfaces provides direct evidence of the additive's performance-enhancing capabilities. For example, the addition of certain nanoparticles can lead to a marked improvement in the surface finish of the wear scar. acs.org

In studies comparing different grease formulations, SEM analysis has shown that this compound grease can produce wear tracks with distinct characteristics. When compared to certain polymer-thickened greases, lithium grease has been observed to have comparable wear tracks. issuu.com Furthermore, SEM images have been instrumental in demonstrating the influence of additives on the wear surfaces. For instance, in one study, the wear profile of steel balls lubricated with different greases corresponded directly to the anti-wear performance, with smoother wear tracks indicating better lubrication. issuu.com

The examination of wear debris scattered on the lubricated surface, also visible in SEM images, can provide additional information about the ongoing wear processes. researchgate.net The morphology, size, and distribution of these particles can help to further elucidate the tribological behavior of the lubricant.

The following table summarizes representative findings from SEM analyses of wear scars from various studies on this compound greases.

| Lubricant Formulation | Observed Wear Scar Characteristics (via SEM) | Inferred Wear Mechanism/Performance |

| Base Lithium Grease | Wide, deep grooves with a rough surface morphology. mdpi.com | Abrasive and adhesive wear. mdpi.com |

| Lithium-Calcium Grease (Base) | Deep grooves and extensive adhesion wear. acs.org | Adhesive wear. acs.org |

| Lithium Grease with Additives | Smoother wear tracks and reduced wear marks. issuu.com | Improved anti-wear performance. issuu.com |

Interactions of Lithium 12 Hydroxystearate with Other Components and Additives

Synergistic and Antagonistic Effects with Base Oils

The choice of base oil in a lithium 12-hydroxystearate grease formulation is critical, as its properties can have both synergistic and antagonistic effects on the final grease characteristics. The base oil's viscosity and chemical nature (paraffinic, naphthenic, or synthetic) directly influence the thickener's efficiency, the structural integrity of the grease, and its thermo-oxidative stability. lube-media.comlubesngreases.com

Synergistic Effects:

Thickener Efficiency: The solvency of the base oil affects the amount of thickener required. For instance, using a naphthenic base oil can reduce the necessary amount of this compound by 25% to 30% compared to a paraffinic base oil to achieve the same NLGI Grade 2 consistency. lube-media.com This synergy presents a significant economic advantage for manufacturers. lube-media.com

Grease Structure: Lower viscosity base oils, such as Polyalphaolefin (PAO) 8, tend to promote the formation of a more robust fiber network during manufacturing. asme.org This results in a firmer grease with a higher storage modulus compared to greases made with higher viscosity oils like PAO 40 or PAO 100. asme.orgresearchgate.net

Antagonistic Effects & Key Interactions:

Thixotropic Recovery: While lower viscosity base oils create a firmer grease, higher viscosity oils can contribute to a more complete and easier thixotropic recovery after the grease structure is broken down by shearing. asme.org

Structural Influence: The viscosity of the base oil influences the microscopic structure of the thickener. With higher base oil viscosity, the this compound fibers tend to be longer, creating larger cavities and a less entangled network. mdpi.com

Thermal Stability: The type of base oil significantly impacts the grease's resistance to thermal and oxidative degradation. lubesngreases.com Studies comparing greases made with paraffinic, naphthenic, and PAO base oils show that PAO-based formulations exhibit the highest resistance to degradation, followed by paraffinic and then naphthenic-based greases. lubesngreases.com

Table 1: Influence of Base Oil Type on this compound Grease Properties

| Base Oil Type | Effect on Thickener Requirement | Effect on Grease Structure | Impact on Thermal/Oxidative Stability | Reference(s) |

| Naphthenic | Reduced thickener amount needed vs. Paraffinic | Favorable physical properties | Lowest resistance to thermo-oxidative degradation | lube-media.comlubesngreases.com |

| Paraffinic | Higher thickener amount needed vs. Naphthenic | Good physical properties | Medium resistance to thermo-oxidative degradation | lube-media.comlubesngreases.com |

| Synthetic (PAO) | Varies; lower viscosity can improve firmness | Lower viscosity promotes better fiber formation and higher modulus | Highest resistance to thermo-oxidative degradation | lubesngreases.comasme.org |

Interactions with Performance-Enhancing Additives

A wide array of additives can be incorporated into this compound grease to enhance specific properties. However, their effectiveness hinges on their compatibility and interaction with the soap thickener and base oil. stle.orgfunctionalproducts.com Aggressive additives can potentially disrupt the thickener matrix, softening the grease and compromising its performance. functionalproducts.com To mitigate unwanted reactions, additives are typically introduced during the final cooling and adjustment stage of the manufacturing process. functionalproducts.comnlgi.org

Zinc Dithiophosphate (B1263838) (ZDTP) is a widely used antiwear and antioxidant additive in lubricating greases. nlgi.org Its interaction with the this compound thickener system is complex.

Chemical Interaction: Studies have confirmed that direct interactions occur between ZDTP and the this compound thickener. researchgate.net

Influence of Alkalinity: The amount of free lithium hydroxide (B78521) in the grease can significantly impact ZDTP's function. functionalproducts.com In greases formulated to be basic (containing excess lithium hydroxide), a metal exchange reaction can occur between the lithium hydroxide and the ZDTP. nlgi.orgresearchgate.net Conversely, excessive alkalinity can interfere with and neutralize the effectiveness of the additive. functionalproducts.com

Effect of Water: The presence of water, especially at temperatures above 60°C (140°F), can cause the chemical decomposition of ZDTP, destroying its protective capabilities and potentially leading to premature component failure. dtic.milcedengineering.com

In recent years, nanomaterials have been explored as advanced additives to boost the performance of this compound greases.